molecular formula C6H14ClNO4S B2426869 Bis(2-methoxyethyl)sulfamoyl chloride CAS No. 371150-44-6

Bis(2-methoxyethyl)sulfamoyl chloride

Cat. No.: B2426869
CAS No.: 371150-44-6
M. Wt: 231.69
InChI Key: WMAWCYCQPBJFKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl)sulfamoyl chloride can be synthesized through the reaction of sulfamoyl chloride with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl)sulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is utilized in biochemical research to modify and study proteins .

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWCYCQPBJFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371150-44-6
Record name N,N-bis(2-methoxyethyl)sulfamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A premixed solution of bis-methoxyethylamine (15.0 ml, 102 mmol, 1.00 equiv.) and triethylamine (21.3 ml, 153 mmol, 1.50 equiv.) was added dropwise to a solution of sulfuryl chloride (20.7 ml, 153 mmol, 1.50 equiv.) in CH2Cl2 at 0° C. The reaction mixture was continued stirred at 0° C. for 2 h, poured into ice and extracted with CH2Cl2 (3×100 ml). The combined organic extracts were washed with a saturated NaCl soln (1×100 ml), the organic layer dried (Na2SO4), filtered and concentrated under vacuum to afford the title compound (18.5 g, 80%) which was used without further purification. 1HNMR (CDCl3): 3.37 (s, 6H), 3.64-3.64 (m, 8H)
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
80%

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